1-Propylimidazolidin-2,4,5-trion

Übersicht

Beschreibung

Synthesis Analysis

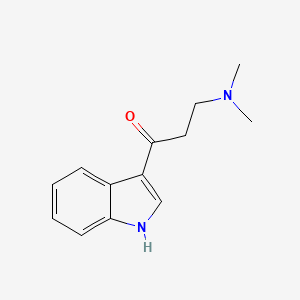

The synthesis of imidazolidinetriones, including compounds similar to 1-propylimidazolidine-2,4,5-trione, involves multi-component reactions that allow for the efficient assembly of the core structure. For instance, a one-pot, multi-component synthesis approach has been demonstrated for the formation of imines of 3-amino-2-arylimidazo[1,2-a]pyridines and related structures by heating a mixture of a 2-aminopyridine, benzaldehyde, and imidazoline-2,4,5-trione under solvent-free conditions, leading to excellent yields (Adib et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds within the imidazolidinetrione family is characterized by the presence of a 5–6 fused bicyclic heterocycle, confirmed through single-crystal X-ray analysis. This structural feature is critical for the chemical behavior and reactivity of these compounds, providing a rigid framework that influences their interaction with other molecules (Adib et al., 2008).

Chemical Reactions and Properties

Imidazolidinetriones undergo a variety of chemical reactions, highlighting their versatility. For instance, the synthesis and reactivity of 1-arylimidazolidine-2-thiones demonstrate their potential in generating biologically active molecules through further functionalization and alkylation steps. These processes underscore the compound's utility in synthetic organic chemistry and potential pharmaceutical applications (Sztanke et al., 2006).

Wissenschaftliche Forschungsanwendungen

Hemmung cholinerger Enzyme

1-Propylimidazolidin-2,4,5-trion wird bei der Synthese von hochwirksamen Acetylcholinesterase- und Butyrylcholinesterase-Inhibitoren verwendet . Diese Inhibitoren leiten sich von substituierten Benzothiazolen ab, die einen Imidazolidin-2,4,5-trion-Rest enthalten . Die inhibitorische Aktivität auf Acetylcholinesterase war signifikant höher als die des Standardmedikaments Rivastigmin . Einige der hergestellten Verbindungen zeigten auch eine vielversprechende Hemmung von Butyrylcholinesterase, besser als die internen Standards Rivastigmin und Galantamin .

Hemmung von Tyrosyl-DNA-Phosphodiesterase 1

Eine weitere Anwendung von this compound ist die Synthese von Inhibitoren für das DNA-Reparaturenzym Tyrosyl-DNA-Phosphodiesterase 1 . Dieses Enzym kann als molekulares Ziel in der Antitumortherapie dienen . Die Verbindungen hemmen das Enzym in submikromolaren Konzentrationen . Zytotoxische Konzentrationen wurden auch an der Glioblastomzelllinie SNB19 untersucht .

Wirkmechanismus

Target of Action

This compound belongs to the class of imidazoles, which are known to interact with a diverse range of targets and are utilized in various applications

Mode of Action

Imidazoles, in general, are known for their versatility and utility in a number of areas . The specific interaction of 1-Propylimidazolidine-2,4,5-trione with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Imidazoles are known to be involved in a wide range of biochemical pathways due to their diverse range of applications

Pharmacokinetics

The molecular weight of this compound is 156.14 , which may influence its bioavailability

Result of Action

As a member of the imidazole class, it is likely to have diverse effects depending on its specific targets and mode of action

Biochemische Analyse

Biochemical Properties

1-Propylimidazolidine-2,4,5-trione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 1-Propylimidazolidine-2,4,5-trione is with soluble epoxide hydrolase (sEH), where it acts as an inhibitor . This interaction is crucial for studying the enzyme’s role in various physiological processes and developing potential therapeutic agents. Additionally, 1-Propylimidazolidine-2,4,5-trione has been shown to interact with matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are involved in tissue remodeling and cancer progression .

Cellular Effects

1-Propylimidazolidine-2,4,5-trione exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of soluble epoxide hydrolase by 1-Propylimidazolidine-2,4,5-trione can lead to altered levels of epoxyeicosatrienoic acids (EETs), which are involved in anti-inflammatory and vasodilatory responses . Furthermore, the interaction with matrix metalloproteinases can affect cell migration, invasion, and angiogenesis, which are critical processes in cancer development and metastasis .

Molecular Mechanism

The molecular mechanism of 1-Propylimidazolidine-2,4,5-trione involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of soluble epoxide hydrolase, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of epoxides . This inhibition results in increased levels of epoxyeicosatrienoic acids, which have various physiological effects. Additionally, 1-Propylimidazolidine-2,4,5-trione interacts with matrix metalloproteinases by binding to their active sites, inhibiting their proteolytic activity and thereby affecting tissue remodeling and cancer progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Propylimidazolidine-2,4,5-trione can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to 1-Propylimidazolidine-2,4,5-trione can lead to sustained inhibition of target enzymes and persistent changes in cellular processes, such as altered gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of 1-Propylimidazolidine-2,4,5-trione vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and disruption of normal cellular functions . Threshold effects have been noted, where a minimum concentration of 1-Propylimidazolidine-2,4,5-trione is required to achieve significant enzyme inhibition and therapeutic benefits .

Metabolic Pathways

1-Propylimidazolidine-2,4,5-trione is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which facilitate its excretion from the body . These metabolic processes can affect the compound’s bioavailability, efficacy, and potential toxicity .

Transport and Distribution

Within cells and tissues, 1-Propylimidazolidine-2,4,5-trione is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its activity and function. The transport and distribution of 1-Propylimidazolidine-2,4,5-trione are critical for understanding its pharmacokinetics and optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of 1-Propylimidazolidine-2,4,5-trione is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, as well as its interactions with other biomolecules. Understanding the subcellular localization of 1-Propylimidazolidine-2,4,5-trione is essential for elucidating its mechanism of action and optimizing its use in biochemical research .

Eigenschaften

IUPAC Name |

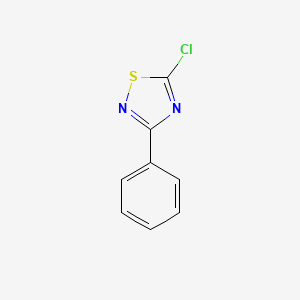

1-propylimidazolidine-2,4,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-3-8-5(10)4(9)7-6(8)11/h2-3H2,1H3,(H,7,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVHQVPTNDPZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960809 | |

| Record name | 4-Hydroxy-1-propyl-1H-imidazole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40408-38-6 | |

| Record name | 2,4,5-Imidazolidinetrione, 1-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040408386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-1-propyl-1H-imidazole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1265909.png)

![4-Azatricyclo[4.3.1.13,8]undecane](/img/structure/B1265917.png)